molecular formula C19H14Cl4N2O3 B14862585 5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14862585
M. Wt: 460.1 g/mol
InChI Key: GZBLEHNLVULCIN-MOHJPFBDSA-N
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Description

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and an indole moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorobutanoate group. Common reagents used in these reactions include chlorinating agents and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability.

    Substitution: Chlorine atoms can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated indole derivatives and chlorobutanoate esters. Examples are:

  • 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindoline
  • 4-chlorobutanoic acid esters

Uniqueness

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H14Cl4N2O3

Molecular Weight

460.1 g/mol

IUPAC Name

[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate

InChI

InChI=1S/C19H14Cl4N2O3/c20-7-1-2-17(26)28-24-18-13-9-12(21)4-6-16(13)25(19(18)27)10-11-3-5-14(22)15(23)8-11/h3-6,8-9H,1-2,7,10H2/b24-18-

InChI Key

GZBLEHNLVULCIN-MOHJPFBDSA-N

Isomeric SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCCl)/C2=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCCl)C2=O)Cl)Cl

Origin of Product

United States

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